Cas no 1779427-06-3 (tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate)

Tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate is a specialized carbamate derivative featuring a thiane ring with a hydroxyl substituent at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its functional versatility, serving as a protected amine intermediate. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The hydroxyl group offers a handle for further derivatization, enhancing its utility in constructing complex molecular frameworks. Its well-defined reactivity profile makes it valuable for peptide synthesis, heterocycle formation, and other applications requiring controlled amine protection and functional group manipulation.
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate structure
1779427-06-3 structure
Product name:tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
CAS No:1779427-06-3
MF:C11H21NO3S
MW:247.354342222214
CID:5961284
PubChem ID:84803364

tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7132129
    • tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
    • 1779427-06-3
    • Inchi: 1S/C11H21NO3S/c1-10(2,3)15-9(13)12-7-11(14)5-4-6-16-8-11/h14H,4-8H2,1-3H3,(H,12,13)
    • InChI Key: CLDPFBHQSSXPIS-UHFFFAOYSA-N
    • SMILES: S1CCCC(CNC(=O)OC(C)(C)C)(C1)O

Computed Properties

  • Exact Mass: 247.12421471g/mol
  • Monoisotopic Mass: 247.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.9Ų
  • XLogP3: 1.3

tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7132129-1.0g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
1g
$1400.0 2023-05-25
Enamine
EN300-7132129-0.25g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
0.25g
$1288.0 2023-05-25
Enamine
EN300-7132129-0.1g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
0.1g
$1232.0 2023-05-25
Enamine
EN300-7132129-2.5g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
2.5g
$2745.0 2023-05-25
Enamine
EN300-7132129-0.5g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
0.5g
$1344.0 2023-05-25
Enamine
EN300-7132129-10.0g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
10g
$6020.0 2023-05-25
Enamine
EN300-7132129-5.0g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
5g
$4060.0 2023-05-25
Enamine
EN300-7132129-0.05g
tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate
1779427-06-3
0.05g
$1176.0 2023-05-25

Additional information on tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate

Professional Introduction to Compound with CAS No. 1779427-06-3 and Product Name: *tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate*

Compound with the CAS number 1779427-06-3 and the product name tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a tert-butyl group and a carbamate moiety linked to a thiol-substituted alkyl chain imparts distinct chemical properties that make it a valuable candidate for further investigation.

The molecular framework of this compound is intriguing, featuring a combination of functional groups that suggest multiple roles in biological systems. The carbamate group, known for its versatility in forming hydrogen bonds and participating in nucleophilic substitution reactions, is particularly noteworthy. Its interaction with biological targets such as enzymes and receptors could lead to the development of novel therapeutic agents. Additionally, the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

In recent years, there has been growing interest in the development of compounds that can modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. The thiol-substituted moiety in *tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate* is particularly relevant in this context. Thiols have been shown to exhibit antioxidant properties and can interact with redox-sensitive signaling pathways, making them promising candidates for therapeutic intervention. The hydroxyl group further contributes to the compound's reactivity, allowing for potential modifications that could enhance its pharmacological profile.

Current research in pharmaceutical chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The compound with CAS No. 1779427-06-3 aligns well with this trend, as its multifunctional structure provides multiple points for optimization. Computational modeling and experimental studies have begun to elucidate how the arrangement of these functional groups influences the compound's interactions with biological targets. These studies are crucial for understanding the mechanisms of action and for guiding further modifications to improve efficacy and reduce potential side effects.

The synthesis of *tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate* presents unique challenges due to the complexity of its molecular architecture. However, advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis, including nucleophilic substitution and condensation reactions, have been employed to construct the desired framework. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopure forms, which are often required for pharmaceutical applications.

Preclinical studies have begun to explore the pharmacological potential of this compound. Initial findings suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory processes. The ability to modulate these enzymes could lead to the development of new treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, the compound's interaction with neurological targets has not been overlooked, as there is evidence suggesting that thiol-containing compounds can influence neurotransmitter systems relevant to disorders like Alzheimer's disease.

The future direction of research on *tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate* will likely focus on optimizing its pharmacokinetic properties and exploring its potential in clinical trials. Issues such as solubility, stability, and metabolic clearance will need to be addressed to ensure that it can be developed into a viable therapeutic agent. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be essential in this endeavor. By leveraging interdisciplinary approaches, researchers can accelerate the translation of this promising compound from laboratory research to clinical application.

In conclusion, compound with CAS No. 1779427-06-3 and product name *tert-butyl N-[(3-hydroxythian-3-yl)methyl]carbamate* represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure and functional groups offer numerous opportunities for therapeutic intervention across various disease areas. With continued research and development, this compound has the potential to become a valuable addition to modern medicine.

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